Velmupressin (acetate)
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Overview
Description
Velmupressin (acetate) is a synthetic peptide that acts as a potent, selective, and short-acting agonist of the V2 receptor. It is primarily used in the treatment of urogenital diseases, particularly nocturia and polyuria . The compound has a molecular formula of C42H60ClN11O8S2 and a molecular weight of 946.58 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Velmupressin (acetate) is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Velmupressin (acetate) involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Velmupressin (acetate) undergoes various chemical reactions, including:
Oxidation: The thiol groups in the peptide can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bond patterns and substituted amino acid residues .
Scientific Research Applications
Velmupressin (acetate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its therapeutic potential in treating urogenital diseases such as nocturia and polyuria.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Velmupressin (acetate) exerts its effects by binding to the V2 receptor, a G protein-coupled receptor located in the kidney. Upon binding, it activates the receptor, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water reabsorption and reducing urine output .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Velmupressin (acetate) include:
Desmopressin: Another V2 receptor agonist used to treat diabetes insipidus and nocturia.
Terlipressin: A vasopressin analog used to treat bleeding esophageal varices.
Lypressin: A synthetic form of vasopressin used to treat diabetes insipidus
Uniqueness
Velmupressin (acetate) is unique due to its high selectivity and short-acting nature. It has a lower risk of side effects compared to other V2 receptor agonists, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C44H64ClN11O10S2 |
---|---|
Molecular Weight |
1006.6 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H60ClN11O8S2.C2H4O2/c1-24(2)35-40(61)51-30(22-33(44)55)37(58)52-31(41(62)54-17-5-9-32(54)39(60)47-15-3-4-16-48-42(45)46)23-63-18-7-10-34(56)49-28(20-25-11-13-26(43)14-12-25)36(57)50-29(38(59)53-35)21-27-8-6-19-64-27;1-2(3)4/h6,8,11-14,19,24,28-32,35H,3-5,7,9-10,15-18,20-23H2,1-2H3,(H2,44,55)(H,47,60)(H,49,56)(H,50,57)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,48);1H3,(H,3,4)/t28-,29-,30-,31-,32-,35-;/m0./s1 |
InChI Key |
PNPCMIRIZDDNND-SHZVOLBVSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CS2)CC3=CC=C(C=C3)Cl)C(=O)N4CCC[C@H]4C(=O)NCCCCN=C(N)N)CC(=O)N.CC(=O)O |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CS2)CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4C(=O)NCCCCN=C(N)N)CC(=O)N.CC(=O)O |
Origin of Product |
United States |
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